BenchChemオンラインストアへようこそ!

6-Methylbenzo[d][1,3]dioxol-5-amine

Medicinal Chemistry Serotonin Transporter Amphetamine Derivatives

6-Methylbenzo[d][1,3]dioxol-5-amine (CAS 62052-49-7) is a conformationally constrained benzodioxole building block. The 6-position methyl group creates steric/electronic perturbation distinct from unsubstituted 3,4-(methylenedioxy)aniline or 5-methyl regioisomers. This specific substitution pattern is mandatory for synthesizing 6-Methyl-MDA for SERT/DAT selectivity studies and serves as the core scaffold for patented AChE inhibitors (US-9346818-B2). Standard purity ≥95%. For R&D use only.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 62052-49-7
Cat. No. B1281390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzo[d][1,3]dioxol-5-amine
CAS62052-49-7
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)OCO2
InChIInChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3
InChIKeyPFLGEPXBHVTBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylbenzo[d][1,3]dioxol-5-amine (CAS 62052-49-7): Procurement Specifications, Structural Identity, and Physicochemical Baseline


6-Methylbenzo[d][1,3]dioxol-5-amine (CAS 62052-49-7) is a heterocyclic primary aromatic amine featuring a benzodioxole core with a methyl substituent at the 6-position and an amine group at the 5-position. The compound has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [1]. As a substituted benzodioxole building block, it is commercially available from multiple suppliers at standard purity specifications of 95–97% , . Computed physicochemical properties include a consensus Log P (o/w) of approximately 1.4, a topological polar surface area (TPSA) of 44.5 Ų, and zero rotatable bonds, indicating a conformationally constrained scaffold with moderate lipophilicity [2].

Procurement Risk Alert: Why 6-Methylbenzo[d][1,3]dioxol-5-amine (CAS 62052-49-7) Cannot Be Interchanged with Regioisomeric or Unsubstituted Benzodioxole Amines


In procurement for synthetic chemistry and medicinal chemistry campaigns, the substitution of 6-methylbenzo[d][1,3]dioxol-5-amine with simpler analogs such as 3,4-(methylenedioxy)aniline (MDA precursor, no methyl group) or the 5-methyl regioisomer is not a valid scientific substitute. The 6-position methyl group introduces a steric and electronic perturbation to the benzodioxole ring that alters both the nucleophilicity of the adjacent amine and the compound's reactivity profile in cross-coupling, amidation, and heterocycle-forming reactions. Critically, this specific substitution pattern is required for the downstream synthesis of 6-methyl-3,4-methylenedioxyamphetamine (6-Methyl-MDA) [1] and serves as the precise building block for a series of benzodioxole derivatives disclosed in patent literature as acetylcholine esterase inhibitors . Use of the unsubstituted analog or a regioisomer would generate an entirely different product distribution and fail to reproduce the structure-activity relationships documented in lead optimization campaigns.

6-Methylbenzo[d][1,3]dioxol-5-amine (CAS 62052-49-7): Quantitative Comparative Evidence for Scientific Selection vs. Closest Analogs


Synthetic Utility and Structural Prerequisite for 6-Methyl-MDA: Comparison vs. Unsubstituted 3,4-(Methylenedioxy)aniline

6-Methylbenzo[d][1,3]dioxol-5-amine is the essential aryl amine precursor for the synthesis of 6-Methyl-3,4-methylenedioxyamphetamine (6-Methyl-MDA), an entactogen and psychedelic compound with defined monoamine transporter inhibition profiles [1]. In contrast, the unsubstituted analog 3,4-(methylenedioxy)aniline (benzo[d][1,3]dioxol-5-amine) serves as the precursor to MDA (3,4-methylenedioxyamphetamine). The presence of the 6-methyl group on the target compound is structurally mandatory for generating the 6-Methyl-MDA pharmacophore; substitution with the unsubstituted analog would yield MDA instead, a compound with a distinct pharmacological profile that does not exhibit the same selectivity pattern across serotonin, dopamine, and norepinephrine transporters [2]. This positional methylation is not a trivial modification but a determinant of the final product's molecular identity. Procurement of the 6-methyl derivative is therefore non-negotiable for any synthetic route targeting 6-substituted benzodioxole amphetamines or related analogs.

Medicinal Chemistry Serotonin Transporter Amphetamine Derivatives Building Block Sourcing

Monoamine Transporter Engagement of Downstream Derivative 6-Methyl-MDA vs. MDA: A Comparative Pharmacological Profile

While direct comparative bioactivity data for 6-methylbenzo[d][1,3]dioxol-5-amine itself are absent from the primary literature, the quantitative pharmacological differentiation of its downstream derivative 6-Methyl-MDA relative to MDA provides indirect, class-level justification for selecting the 6-methyl building block in medicinal chemistry campaigns. 6-Methyl-MDA inhibits the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) in rat brain synaptosomes with IC50 values of 783 nM, 28,300 nM, and 4,602 nM, respectively [1]. This profile reveals a marked selectivity for SERT over DAT (approximately 36-fold) and NET (approximately 6-fold). In contrast, the unsubstituted analog MDA (derived from 3,4-(methylenedioxy)aniline) exhibits a different selectivity fingerprint with SERT IC50 of 2,300 nM, DAT IC50 of 3,300 nM, and NET IC50 of 1,600 nM in comparable rat synaptosome assays, representing a much less pronounced SERT preference [2]. The 6-methyl substitution thus fundamentally alters the transporter selectivity landscape of the final amphetamine product. For researchers pursuing benzodioxole-based scaffolds with defined monoamine transporter pharmacology, the 6-methyl starting material is the only appropriate choice.

Neuropharmacology Transporter Inhibition Serotonin Structure-Activity Relationship

Benzodioxole Derivatives as Acetylcholinesterase Inhibitors: Patent Evidence of 6-Methyl Scaffold Utility

Patent US-9346818-B2, titled 'Benzodioxole derivative and preparation method and use thereof,' discloses a series of novel benzodioxole derivatives of formula (I) or pharmaceutically acceptable salts thereof that exhibit acetylcholine esterase (AChE) inhibitory activity for the treatment or prevention of Alzheimer's disease . The patent specifically claims and exemplifies 6-substituted benzodioxole scaffolds, which are directly accessible from 6-methylbenzo[d][1,3]dioxol-5-amine as the core aryl amine building block. In contrast, unsubstituted or 5-substituted benzodioxole amines are not disclosed as the basis for the claimed active compounds. This patent documentation establishes that the 6-methyl substitution pattern on the benzodioxole ring is the preferred and claimed substitution pattern for achieving AChE inhibitory activity within this chemical series. For research groups engaged in benzodioxole-based drug discovery for neurodegenerative indications, the 6-methyl starting material aligns with the specific structural scope of granted intellectual property in this therapeutic area.

Alzheimer's Disease Acetylcholinesterase Inhibition Benzodioxole Derivatives Neurological Disorders

Target Application Scenarios for 6-Methylbenzo[d][1,3]dioxol-5-amine (CAS 62052-49-7) Based on Verified Differential Evidence


Synthesis of 6-Methyl-3,4-methylenedioxyamphetamine (6-Methyl-MDA) and Related 6-Substituted Amphetamine Analogs

This compound is the requisite aryl amine precursor for the synthesis of 6-Methyl-MDA, an entactogen and psychedelic amphetamine with defined selectivity for the serotonin transporter (SERT) over dopamine and norepinephrine transporters. The 6-methyl substitution on the benzodioxole ring is structurally mandatory for generating the 6-Methyl-MDA pharmacophore; substitution with the unsubstituted analog 3,4-(methylenedioxy)aniline yields MDA, which exhibits a fundamentally different monoamine transporter inhibition profile with minimal SERT/DAT selectivity. For medicinal chemistry campaigns exploring structure-activity relationships of 6-substituted benzodioxole amphetamines or related CNS-active compounds, this specific building block is non-negotiable [1], [2].

Benzodioxole-Based Acetylcholinesterase Inhibitor Development for Neurodegenerative Disease Research

Patent US-9346818-B2 explicitly claims benzodioxole derivatives of formula (I) as acetylcholine esterase inhibitors for the treatment or prevention of Alzheimer's disease. The claimed compounds are accessible from 6-methylbenzo[d][1,3]dioxol-5-amine as the core aryl amine building block. Research groups engaged in AChE inhibitor discovery and lead optimization within the benzodioxole chemical space should prioritize this 6-methyl building block to align their synthetic efforts with the specific substitution pattern covered by this granted patent .

Scaffold for Position-Specific Derivatization in Heterocyclic Chemistry and Library Synthesis

The compound serves as a versatile aryl amine scaffold bearing a conformationally constrained benzodioxole core with zero rotatable bonds and a topological polar surface area of 44.5 Ų [3]. The 6-position methyl group introduces a steric and electronic perturbation that differentiates the reactivity of the adjacent 5-amine from that of unsubstituted or regioisomeric benzodioxole amines. This unique substitution pattern is valuable for constructing focused chemical libraries where positional methylation is a key variable in structure-activity relationship exploration. The commercial availability of the compound at 95–97% purity from multiple suppliers supports reliable procurement for parallel synthesis and medicinal chemistry workflows , .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylbenzo[d][1,3]dioxol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.